molecular formula C9H10N2S B2981447 N-cyano-N-methyl-3-(methylsulfanyl)aniline CAS No. 222734-73-8

N-cyano-N-methyl-3-(methylsulfanyl)aniline

Cat. No. B2981447
CAS RN: 222734-73-8
M. Wt: 178.25
InChI Key: MSHIIKXFGRGEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyano-N-methyl-3-(methylsulfanyl)aniline” is a chemical compound with the CAS Number: 222734-73-8 . It has a molecular weight of 178.26 and its IUPAC name is methyl [3- (methylsulfanyl)phenyl]cyanamide . The compound is in liquid form .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “N-cyano-N-methyl-3-(methylsulfanyl)aniline”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for “N-cyano-N-methyl-3-(methylsulfanyl)aniline” is 1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“N-cyano-N-methyl-3-(methylsulfanyl)aniline” is a liquid at room temperature . It has a molecular weight of 178.26 . The compound should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

Facile assembly of sulfonated oxindoles, including structures derived from aniline compounds, via sulfur dioxide insertion, demonstrates the utility of anilines in synthesizing complex molecules under mild conditions. This approach highlights aniline derivatives' role in constructing pharmacologically relevant structures through efficient one-pot reactions (Liu, Zheng, & Wu, 2017). Similarly, palladium-catalyzed C-N cross-coupling reactions have been crucial in synthesizing anilines and aniline derivatives, underscoring their significance in forming C-N bonds for creating heterocycles and medicinally relevant compounds, showcasing aniline derivatives' versatility in chemical synthesis (Ruiz-Castillo & Buchwald, 2016).

Environmental Applications

Research on aniline degradation by Delftia sp. AN3 elucidates the potential of specific bacterial strains in bioremediation, capable of utilizing aniline or acetanilide as sole carbon and energy sources. This finding is crucial for environmental cleanup, particularly in water treatment processes (Liu et al., 2002). Moreover, the activation of persulfate by rice straw biochar for aniline degradation demonstrates an innovative approach to removing organic contaminants, offering insights into sustainable methods for water decontamination (Wu et al., 2018).

Catalysis and Industrial Applications

The vapor phase alkylation of aniline with methanol, producing N-methylaniline, highlights the industrial relevance of aniline derivatives in manufacturing dyes, drugs, and perfumes. This research showcases the efficiency of certain catalysts in facilitating aniline derivative reactions under milder conditions compared to traditional methods, pointing towards more sustainable industrial processes (Nehate & Bokade, 2009).

Bioremediation and Environmental Degradation

The ability of Delftia sp. AN3 to degrade aniline and its derivatives provides a biological avenue for treating aniline-contaminated environments. The optimal conditions for aniline degradation by this strain, along with the enzymatic pathways involved, offer valuable insights into bioremediation strategies (Liu et al., 2002).

Advanced Materials and Sensing Technologies

The synthesis and applications of aniline derivatives in creating advanced materials, such as aggregation-induced emission nanofibers, for detecting aromatic amine and acid vapors showcase the potential of these compounds in developing sensitive and selective sensors for environmental monitoring (Xue et al., 2017).

properties

IUPAC Name

methyl-(3-methylsulfanylphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIIKXFGRGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N-methyl-3-(methylsulfanyl)aniline

Synthesis routes and methods I

Procedure details

A flame-dried Schlenk flask under a nitrogen atmosphere was charged with sodium hydride (60% in mineral oil, 0.14 g, 3.5 mmol), 3-Methylsulfanyl-phenyl-cyanamide (0.493 g, 3.00 mmol) and anhydrous THF (5 ml). The mixture was stirred rapidly and heated to 70° C. for circa 0.5 hours. On cooling to room temperature, iodomethane (0.37 ml, 6.00 mmol) was added drop wise and the mixture stirred at room temperature over night. The resulting clear, colourless solution was concentrated under vacuum before water (30 ml) and diethylether (40 ml) were added. The organic phase was separated, dried over Na2SO4 and the diethylether solvent removed under vacuum to yield a crude residue. Purification by column chromatography on silica gel using dichloromethane as mobile phase afforded the title compound as a pale yellow oil (0.388 g, 73%).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.